molecular formula C12H29O10P B12524606 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid CAS No. 681123-37-5

3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid

Cat. No.: B12524606
CAS No.: 681123-37-5
M. Wt: 364.33 g/mol
InChI Key: AFVSCXKODALASZ-UHFFFAOYSA-N
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Description

The compound 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid features a propane-1,2-diol backbone substituted with a hexoxy chain bearing a 2,3-dihydroxypropoxy group and a phosphoric acid moiety. This structure confers unique physicochemical properties, including enhanced hydrophilicity due to multiple hydroxyl groups and acidity from the phosphate group. Such compounds are often utilized in polymer chemistry, lipid membrane studies, and as intermediates in pharmaceutical synthesis .

Properties

CAS No.

681123-37-5

Molecular Formula

C12H29O10P

Molecular Weight

364.33 g/mol

IUPAC Name

3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid

InChI

InChI=1S/C12H26O6.H3O4P/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14;1-5(2,3)4/h11-16H,1-10H2;(H3,1,2,3,4)

InChI Key

AFVSCXKODALASZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Polyol Synthesis via Etherification

Alternative routes involve etherification reactions between glycerol derivatives and alkyl halides. For instance, reacting propane-1,2-diol with 6-(2,3-dihydroxypropoxy)hexyl bromide under basic conditions could yield the parent diol.

Phosphorylation Methods

The phosphorylation step introduces the phosphoric acid moiety. Three primary approaches are documented:

Direct Acid Phosphorylation

This method involves reacting the parent diol with phosphoric acid (H₃PO₄) under controlled conditions.

Reaction Scheme :
$$ \text{Parent Diol} + \text{H}3\text{PO}4 \rightarrow \text{3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid} + \text{H}_2\text{O} $$

Parameter Value Source
Molar Ratio 1:1 (diol:H₃PO₄)
Temperature 80–100°C
Solvent Neat or aqueous solution
Purity >95% (HPLC)

Advantages :

  • Simple stoichiometry.
  • No complex catalysts required.

Limitations :

  • Potential for over-phosphorylation at multiple hydroxyl sites.

Phosphorus Oxychloride-Mediated Phosphorylation

Phosphorus oxychloride (POCl₃) is a stronger phosphorylating agent, enabling controlled mono-phosphorylation.

Procedure :

  • React the parent diol with POCl₃ in anhydrous conditions.
  • Quench excess POCl₃ with water.
  • Neutralize with NaOH to isolate the phosphate ester.
Parameter Value Source
Catalyst None or Lewis acid (e.g., BF₃)
Temperature 0–25°C
Yield 60–80% (estimated)

Key Considerations :

  • POCl₃’s reactivity necessitates strict anhydrous conditions.
  • Byproducts (e.g., HCl) require careful neutralization.

Biocatalytic Phosphorylation

Enzymatic methods using acid phosphatases offer regioselective phosphorylation, particularly for diols with sterically hindered hydroxyl groups.

Conditions :

  • Enzyme : Acid phosphatase (e.g., from S. cerevisiae).
  • Phosphate Donor : Polyphosphate (e.g., ATP, PPNP).
  • pH : 4.0–6.0 (optimal for enzyme activity).

Example Protocol :

  • Dissolve the parent diol in a buffered solution (e.g., citrate buffer, pH 5.0).
  • Add the phosphate donor and enzyme.
  • Incubate at 30°C for 24–48 hours.
Parameter Value Source
Selectivity 3.9:1 (apolar site preference)
Catalyst Design 4-(Methylamino)pyridine core

Advantages :

  • High regioselectivity for specific hydroxyl groups.
  • Environmentally friendly (low waste).

Critical Analysis of Methods

Chemical vs. Enzymatic Approaches

Factor Chemical Methods Enzymatic Methods
Cost Low (bulk reagents) High (enzyme + donor)
Selectivity Moderate High (site-specific)
Scalability Excellent Limited (enzyme stability)
Purity Requires purification High-grade products

Challenges in Phosphorylation

  • Over-Phosphorylation : Multiple hydroxyl groups in the parent diol may lead to bis-phosphorylated byproducts.
  • Steric Hindrance : Bulky substituents (e.g., hexoxy chains) reduce reaction efficiency.

Structural and Functional Data

Molecular Properties

Property Parent Diol Phosphoric Acid Adduct
Molecular Formula C₁₂H₂₆O₆ C₁₂H₂₉O₁₀P
Molecular Weight 266.33 g/mol 364.33 g/mol
SMILES C(CCCOCC(CO)O)CCOCC(CO)O C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O
CAS Not listed 681123-37-5

Key Functional Groups

  • Phosphoric Acid Moiety : Enhances solubility and reactivity in polar solvents.
  • Diol Backbone : Enables hydrogen bonding and structural flexibility.

Applications and Research Implications

  • Polymer Chemistry : As a monomer for phosphate ester polymers.
  • Biochemical Probes : Potential utility in studying kinase/phosphatase interactions.
  • Materials Science : Surface modification of hydrophobic substrates.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems
3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid is used in drug formulations as a solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs makes it valuable in developing oral and injectable formulations.

Case Study:
A study demonstrated that incorporating this compound into a formulation improved the bioavailability of a hydrophobic drug by 50% compared to conventional formulations .

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at treating skin infections.

Case Study:
In vitro tests showed that formulations containing 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .

Cosmetic Applications

1. Skin Hydration
Due to its humectant properties, this compound is frequently used in moisturizers and skin care products to retain moisture.

Data Table: Moisturizing Efficacy Comparison

Product TypeMoisture Retention (%)Application Time (hours)
Control (No Additive)204
With Compound608

This table illustrates that products containing the compound significantly outperform those without it in moisture retention over time .

2. Emulsifying Agent
The compound acts as an effective emulsifier in cosmetic formulations, stabilizing oil-in-water emulsions.

Materials Science Applications

1. Biodegradable Polymers
In materials science, 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid can be incorporated into biodegradable polymers to enhance their mechanical properties and degradation rates.

Case Study:
Research on polymer blends indicated that adding this compound improved tensile strength by 30% while maintaining biodegradability .

2. Coatings and Adhesives
The compound is also utilized in developing advanced coatings and adhesives due to its adhesive properties and resistance to moisture.

Mechanism of Action

The mechanism of action of 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. Additionally, the phosphoric acid moiety can participate in phosphorylation reactions, which are crucial for regulating cellular processes .

Comparison with Similar Compounds

Structural Analogs with Propane-1,2-diol Backbones

BADGE Derivatives

BADGE2H2O (3-[4-[2-[4-(2,3-Dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol) shares the propane-1,2-diol core but incorporates aromatic substituents. Unlike the target compound, BADGE2H2O lacks phosphate groups, making it less hydrophilic and more suited for epoxy resin applications in food packaging .

Phenolic Diols from Renewable Resources

Examples like 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol () replace the hexoxy chain with methoxy- and alkyl-substituted aromatic groups. These diols exhibit higher thermal stability but lower solubility in polar solvents compared to the phosphorylated target compound .

Table 1: Structural Comparison of Propane-1,2-diol Derivatives

Compound Substituents Functional Groups Key Applications
Target Compound Hexoxy, dihydroxypropoxy, phosphate -OH, phosphate Polymer chemistry, lipids
BADGE*2H2O Aromatic, dihydroxypropoxy -OH, ether Epoxy resins
3-(2-Methoxy-4-propylphenoxy)propane-1,2-diol Methoxy, alkylphenoxy -OH, ether Green polymers

Phosphorylated Derivatives

(2R)-3-(Phosphonooxy)propane-1,2-diyl dihexanoate

This compound () esterifies the propane-1,2-diol with phosphate and hexanoate groups. It serves as a model for phospholipid behavior, with the hexanoate chains enhancing lipid bilayer compatibility. The target compound’s hexoxy-dihydroxypropoxy chain may increase aqueous solubility compared to this analog .

D-myo-Inositol Phosphate Derivatives

describes inositol derivatives with phosphorylated glycerol chains, such as D-myo-Inositol,1-[(2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate]. These compounds are critical in cell signaling but lack the extended hexoxy-dihydroxypropoxy linkage, limiting their utility in synthetic polymer design .

Table 2: Comparison of Phosphorylated Compounds

Compound Phosphate Position Additional Groups Applications
Target Compound Terminal Hexoxy-dihydroxypropoxy Drug delivery, surfactants
(2R)-3-(Phosphonooxy)propane-1,2-diyl dihexanoate Mid-chain Hexanoate Membrane studies
D-myo-Inositol phosphate Cyclic inositol linkage Hexadecanoyloxy Cell signaling

Functional and Application Differences

  • Hydrophilicity: The target compound’s multiple hydroxyl and phosphate groups enhance water solubility, unlike BADGE*2H2O or phenolic diols .
  • Acidity: Phosphoric acid confers a lower pH profile compared to non-phosphorylated analogs, enabling use in acidic catalysis .
  • Biological Activity : BADGE derivatives exhibit estrogenic activity, while phosphorylated analogs like the target compound are less studied in toxicology but show promise in controlled-release formulations .

Biological Activity

3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol; phosphoric acid, also known by its CAS number 596118-96-6, is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₂₆O₅
  • Molecular Weight : 250.33 g/mol
  • Structure : The compound contains a propane backbone with multiple hydroxy and ether groups that may influence its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that compounds similar to 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol exhibit significant antioxidant properties. For instance, studies on related diols have shown their ability to scavenge free radicals such as hydrogen peroxide and DPPH (2,2-diphenyl-1-picrylhydrazyl).

Assay Type IC50 Value (µg/mL) Reference
DPPH Scavenging Activity152.46
Hydrogen Peroxide ScavengingConcentration-dependent

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them.

Cytotoxicity

Limited studies have explored the cytotoxic effects of this compound. However, similar compounds have been shown to exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol remains to be fully elucidated.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties. Compounds with similar structural features have been noted for their efficacy against various pathogens. The presence of hydroxyl groups is believed to enhance membrane permeability, leading to increased antimicrobial potency.

Study 1: Antioxidant Effects in Cell Cultures

A study evaluated the antioxidant effects of a related compound in human cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced oxidative damage markers compared to untreated controls.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of a structurally similar compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol, and how does phosphoric acid influence its stability during synthesis?

  • Methodological Answer : Synthesis typically involves polyol etherification under controlled pH and temperature. Phosphoric acid acts as a catalyst and stabilizer, preventing premature degradation of hydroxyl groups. Key steps include:

  • Stepwise etherification using 2,3-dihydroxypropyl intermediates under inert atmosphere .
  • Monitoring reaction progress via HPLC or FTIR to track hydroxyl group conversion .
  • Post-synthesis neutralization with weak bases to isolate the compound while retaining phosphoric acid residues for stability .

Q. How can researchers characterize the structural and functional properties of this compound in aqueous systems?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : FTIR for hydroxyl and phosphate group identification; NMR (¹H, ¹³C, ³¹P) to confirm ether linkages and phosphoric acid coordination .
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity and degradation products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability under varying humidity .

Q. What experimental designs are recommended for studying the compound’s stability under different pH and temperature conditions?

  • Methodological Answer : Employ a factorial design with variables:

  • Factors : pH (3–9), temperature (4–60°C), and ionic strength.
  • Responses : Degradation rate (via HPLC), hydroxyl group oxidation (via iodometric titration), and phosphate dissociation (via ion chromatography) .
  • Include accelerated stability testing at elevated temperatures to model long-term storage .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with metal ions be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Coordination Geometry : Phosphoric acid residues may adopt mono- or bidentate binding modes with metals (e.g., Al³⁺, Fe³⁺), affecting reactivity. Use EXAFS/XANES to clarify coordination .
  • Experimental Artifacts : Control for trace metal contamination by using chelating agents (e.g., EDTA) in buffers .
  • Theoretical Modeling : Density functional theory (DFT) to predict preferred binding sites and compare with empirical data .

Q. What mechanisms explain the compound’s dual role as a surfactant and a chelating agent in complex matrices?

  • Methodological Answer : Investigate via:

  • Dynamic Light Scattering (DLS) : To measure micelle formation in aqueous solutions.
  • Isothermal Titration Calorimetry (ITC) : To quantify metal-binding thermodynamics .
  • Molecular Dynamics Simulations : To model interactions between the polyol-phosphoric acid backbone and target ions/molecules .

Q. How can researchers address discrepancies between computational predictions and experimental results for its biodegradation pathways?

  • Methodological Answer :

  • Pathway Validation : Use isotopic labeling (e.g., ¹⁸O in phosphate groups) to track degradation intermediates via LC-MS .
  • Microbial Consortia Studies : Compare lab-scale biodegradation assays with environmental samples to identify missing enzymatic pathways .
  • Refine Models : Incorporate kinetic parameters from experimental data (e.g., half-lives) into QSAR models .

Q. What advanced separation techniques are suitable for isolating this compound from byproducts in industrial-scale reactions?

  • Methodological Answer :

  • Membrane Technologies : Nanofiltration with pH-resistant membranes to separate phosphoric acid adducts .
  • Ion-Exchange Chromatography : Use resins functionalized with quaternary ammonium groups to capture phosphate-containing species .
  • Continuous-Flow Reactors : Optimize residence time to minimize side reactions during large-scale synthesis .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to coordination chemistry (for metal interactions) and colloid science (for surfactant behavior) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to reconcile contradictory datasets from environmental and lab studies .

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